molecular formula C13H12N2O2 B11876902 Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-73-4

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11876902
CAS No.: 1346686-73-4
M. Wt: 228.25 g/mol
InChI Key: SKMXMGMFNTZFMP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility in various chemical reactions and their applications in different fields such as catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under mild conditions . This method is favored due to its high yield and tolerance to various functional groups.

Industrial Production Methods

Industrial production of bipyridine derivatives typically employs similar palladium-catalyzed coupling reactions, but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and the formation of products through various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes. This makes it a valuable compound for specialized applications in catalysis and materials science.

Properties

CAS No.

1346686-73-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(5-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-4-12(15-6-9)10-5-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

SKMXMGMFNTZFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

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